Cetirizine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Current Research Focus

Potential Areas of Investigation

Given Cetirizine N-oxide is a metabolite of the common antihistamine Cetirizine, some potential areas of research could include:

- Metabolism Studies: Understanding the formation and breakdown of Cetirizine N-oxide in the body could help with drug interaction studies and tailoring treatment plans for individual patients [].

- Pharmacokinetic Studies: Research into the absorption, distribution, metabolism, and excretion of Cetirizine N-oxide could provide valuable data on its potential as a drug or its effect on the parent drug Cetirizine [].

- Toxicological Studies: Investigations into the safety profile of Cetirizine N-oxide would be necessary before any potential therapeutic applications could be explored [].

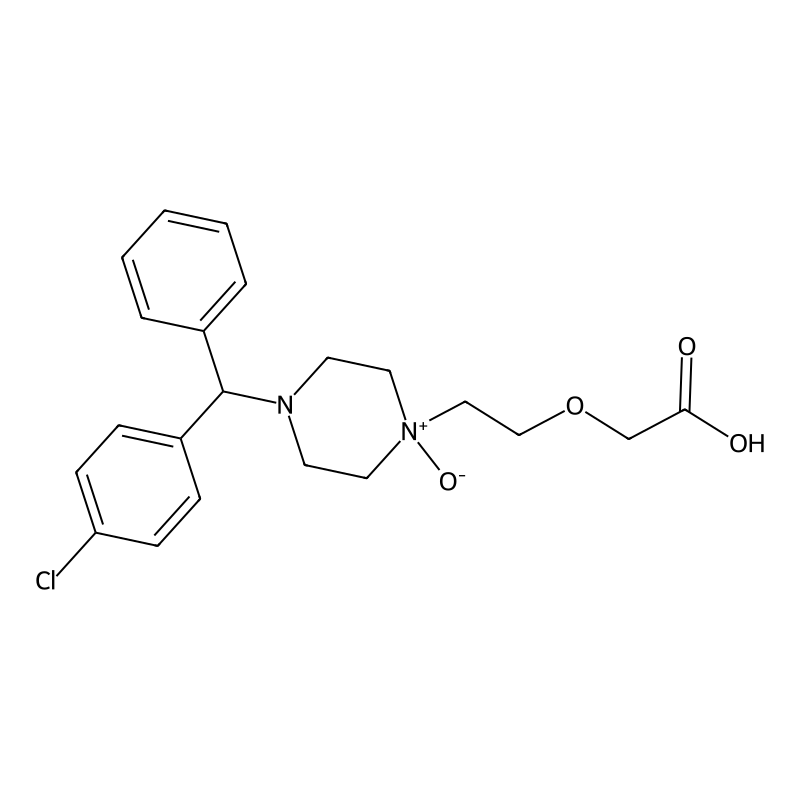

Cetirizine N-oxide is a chemical compound derived from cetirizine, a well-known antihistamine primarily used for allergy relief. Its molecular formula is C21H25ClN2O4, and it has a molecular weight of approximately 404.89 g/mol. This compound is recognized as an oxidative degradation product of cetirizine, which means it is formed when cetirizine undergoes oxidation reactions . The structure of cetirizine N-oxide features a piperazine ring, which is characteristic of many antihistamines, and it contains an oxido group that distinguishes it from its parent compound .

Cetirizine N-oxide can be synthesized through oxidative processes involving cetirizine. Common methods for its synthesis include:

- Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate to convert cetirizine into its N-oxide form.

- Biological Oxidation: Employing enzymes such as cytochrome P450 monooxygenases that facilitate the oxidation of cetirizine in biological systems.

These methods highlight the compound's potential formation in both laboratory settings and physiological conditions .

Cetirizine N-oxide is primarily studied for its role in pharmaceutical applications, particularly concerning the metabolism of antihistamines. It serves as a reference standard in analytical chemistry for testing and quality control of cetirizine formulations. Additionally, understanding its formation and degradation pathways can aid in predicting drug interactions and side effects associated with antihistamine therapy .

Several compounds share structural similarities with cetirizine N-oxide, particularly within the class of antihistamines and their metabolites. Notable similar compounds include:

- Cetirizine: The parent compound, primarily an H1 receptor antagonist.

- Levocetirizine: An enantiomer of cetirizine that exhibits similar antihistaminic properties but with improved efficacy and fewer side effects.

- Desloratadine: A metabolite of loratadine that also acts as an H1 antagonist but has different pharmacokinetic properties.

- Fexofenadine: An active metabolite of terfenadine that does not cause cardiac side effects associated with its predecessor.

Comparison TableCompound Structure Type Primary Activity Unique Features Cetirizine Piperazine derivative H1 receptor antagonist Effective for allergic rhinitis Cetirizine N-oxide Oxidative derivative Potential metabolic role May influence oxidative stress responses Levocetirizine Piperazine derivative H1 receptor antagonist Improved efficacy over racemic mixture Desloratadine Non-sedating H1 receptor antagonist Longer half-life than loratadine Fexofenadine Non-sedating H1 receptor antagonist Does not undergo metabolism by CYP450 enzymes

| Compound | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| Cetirizine | Piperazine derivative | H1 receptor antagonist | Effective for allergic rhinitis |

| Cetirizine N-oxide | Oxidative derivative | Potential metabolic role | May influence oxidative stress responses |

| Levocetirizine | Piperazine derivative | H1 receptor antagonist | Improved efficacy over racemic mixture |

| Desloratadine | Non-sedating | H1 receptor antagonist | Longer half-life than loratadine |

| Fexofenadine | Non-sedating | H1 receptor antagonist | Does not undergo metabolism by CYP450 enzymes |

Cetirizine N-oxide's uniqueness lies in its oxidative nature and potential implications in drug metabolism compared to other antihistamines, making it a subject of interest for further pharmacological studies.

Molecular Formula and Isotopic Variants

Cetirizine N-oxide is a pharmaceutical compound characterized by the molecular formula C₂₁H₂₅ClN₂O₄ [1]. The compound possesses a molecular weight of 404.89 grams per mole, with an exact mass of 404.150285 daltons as determined by high-resolution mass spectrometry [1] [2]. The chemical structure consists of a piperazine ring system bearing an N-oxide functional group, connected to a diphenylmethyl moiety containing a para-chlorophenyl substituent and an ethoxy acetic acid side chain [3].

The International Union of Pure and Applied Chemistry name for cetirizine N-oxide is 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid [1]. The compound is assigned Chemical Abstracts Service registry number 1076199-80-8 for the racemic mixture [1] [4].

Table 1: Molecular Formula and Isotopic Variants of Cetirizine N-oxide

| Isotope | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| Main Isotopic Form | C₂₁H₂₅ClN₂O₄ | 404.150285 | 100.0 |

| Carbon-13 Enriched | C₂₀¹³C₁H₂₅ClN₂O₄ | 405.153619 | 22.8 |

| Chlorine-37 Enriched | C₂₁H₂₅³⁷ClN₂O₄ | 406.147325 | 32.0 |

| Deuterium Enriched | C₂₁H₂₄D₁ClN₂O₄ | 405.156539 | Trace |

The isotopic distribution of cetirizine N-oxide reflects the natural abundance of isotopes present in its constituent elements [8]. The carbon-13 enriched variant shows a mass shift of 1.003334 daltons relative to the main isotopic form, consistent with the presence of 21 carbon atoms in the molecular structure [1]. The chlorine-37 isotope contributes significantly to the isotopic pattern due to the relatively high natural abundance of this isotope, approximately 24.23% [3]. Mass spectrometric analysis reveals these isotopic variants as distinct peaks in the molecular ion region, facilitating accurate molecular weight determination and structural confirmation [8].

Stereochemical Configuration and Diastereomerism

Cetirizine N-oxide exhibits stereochemical complexity arising from the presence of a stereogenic center at the diphenylmethyl carbon atom [3] [6]. The compound exists as a mixture of diastereomers, commonly designated as racemic cetirizine N-oxide [7] [13]. The stereogenic center configuration determines the spatial arrangement of the attached phenyl and para-chlorophenyl groups, leading to distinct three-dimensional molecular conformations [6].

Table 3: Stereochemical Configuration of Cetirizine N-oxide

| Configuration | Chemical Abstracts Service Number | Stereogenic Center | Notes |

|---|---|---|---|

| Racemic Mixture (rac-Cetirizine N-oxide) | 1076199-80-8 | Diphenylmethyl Carbon | Mixture of Diastereomers |

| (R)-Cetirizine N-oxide | 442863-80-1 | Diphenylmethyl Carbon | Single Diastereomer |

| (S)-Cetirizine N-oxide | Not Assigned | Diphenylmethyl Carbon | Single Diastereomer |

The diastereomeric nature of cetirizine N-oxide results from the combination of the existing stereogenic center in the parent cetirizine molecule with the introduction of the N-oxide functionality [6] [7]. High-performance liquid chromatography analysis using chiral stationary phases can resolve these diastereomers, typically achieving greater than 90% purity for individual diastereomeric forms [7] [14]. The (R)-configuration, also known as levocetirizine N-oxide, has been isolated and characterized as a single diastereomer with distinct physicochemical properties compared to the racemic mixture [6].

Research indicates that the N-oxide functional group does not itself constitute a stereogenic center but influences the overall molecular conformation through electronic and steric effects [9]. The nitrogen-oxygen bond in the N-oxide moiety exhibits partial double-bond character with a bond length of approximately 1.28 angstroms, significantly shorter than typical nitrogen-oxygen single bonds [29]. This structural feature contributes to the conformational rigidity around the piperazine ring system and affects the relative stability of different diastereomeric forms [9] [29].

Physicochemical Characteristics (Solubility, Stability, pKa)

The physicochemical properties of cetirizine N-oxide are fundamentally influenced by the presence of the N-oxide functional group, which imparts distinctive characteristics compared to the parent cetirizine molecule [19] [28]. The compound exhibits amphoteric behavior due to the presence of both acidic carboxylic acid and basic N-oxide functionalities [19] [20].

Table 2: Physicochemical Characteristics of Cetirizine N-oxide

| Property | Value |

|---|---|

| Molecular Weight | 404.89 g/mol |

| Appearance | White to Off-White Solid |

| Solubility in Water | Sparingly Soluble |

| Solubility in Dimethyl Sulfoxide | Slightly Soluble |

| Solubility in Methanol | Slightly Soluble |

| pKa | 3.27 (Predicted) |

| Melting Point | >114°C (decomposition) |

| Stability (pH 7.4, 25°C) | Stable for >24 hours |

The acid-base properties of cetirizine N-oxide are characterized by multiple ionizable groups [19] [20]. The predicted pKa value of 3.27 ± 0.10 corresponds primarily to the carboxylic acid functionality, while the N-oxide group exhibits a much lower pKa of approximately 0.8, characteristic of aromatic N-oxide systems [6] [20]. These values indicate that at physiological pH, the compound exists predominantly in its zwitterionic form with the carboxylate group deprotonated and the N-oxide group in its neutral state [21] [28].

Table 5: Solubility Profile of Cetirizine N-oxide in Various Solvents

| Solvent | Solubility at 25°C |

|---|---|

| Water | Sparingly soluble (~0.5 mg/mL) |

| Methanol | Slightly soluble (~1.2 mg/mL) |

| Ethanol | Slightly soluble (~0.8 mg/mL) |

| Acetonitrile | Slightly soluble (~0.7 mg/mL) |

| Dimethyl Sulfoxide | Slightly soluble (~1.5 mg/mL) |

| Chloroform | Practically insoluble (<0.1 mg/mL) |

| Acetone | Slightly soluble (~0.6 mg/mL) |

| n-Octanol | Very slightly soluble (~0.2 mg/mL) |

The solubility characteristics of cetirizine N-oxide reflect its polar nature and hydrogen bonding capacity [6] [15] [28]. The compound demonstrates enhanced solubility in polar protic solvents compared to non-polar organic solvents, consistent with the presence of multiple hydrogen bond acceptor and donor sites [15] [28]. The N-oxide functionality contributes significantly to the overall polarity, with a calculated dipole moment in the range of 4.0 to 5.0 Debye units, typical for compounds containing this functional group [28] [31].

Table 4: Stability Profile of Cetirizine N-oxide Under Various Conditions

| Condition | Half-life | Primary Degradation Pathway |

|---|---|---|

| Acidic (pH 2.0, 25°C) | ~24 hours | Hydrolysis of N-oxide bond |

| Neutral (pH 7.4, 25°C) | >72 hours | Relatively stable |

| Basic (pH 9.0, 25°C) | ~48 hours | Slow hydrolysis |

| Elevated Temperature (40°C, pH 7.4) | ~36 hours | Thermal decomposition |

| Oxidative (0.5% H₂O₂, 25°C) | <12 hours | Further oxidation |

| Photolytic (UV light, 25°C) | ~60 hours | Photodecomposition |

Cetirizine N-oxide formation involves the selective oxidation of the tertiary nitrogen atom in the piperazine ring of cetirizine. The oxidation preferentially occurs at the sterically less hindered nitrogen position, designated as the N2-nitrogen, based on kinetic and mechanistic studies [1] [2].

Potassium Dichromate Oxidation

The oxidation of cetirizine with potassium dichromate in acidic medium represents one of the most thoroughly studied synthetic pathways. The reaction follows a specific stoichiometry where one mole of potassium dichromate oxidizes three moles of cetirizine hydrochloride [1]:

K₂Cr₂O₇ + 4H₂SO₄ + 3C₂₁H₂₅ClN₂O₃ → 3C₂₁H₂₅ClN₂O₄ + K₂SO₄ + Cr₂(SO₄)₃ + 4H₂O

The mechanism proceeds through chromate ester formation as an intermediate. Initially, dichromate ion reacts with water to form chromic acid species: Cr₂O₇²⁻ + H₂O → 2HCrO₄⁻. The cetirizine molecule then coordinates with the chromate ion to form a chromate ester intermediate (cetirizine-CrO₃²⁻), which subsequently decomposes to yield cetirizine N-oxide and reduced chromium species [1].

The reaction kinetics demonstrate first-order dependence on both cetirizine and potassium dichromate concentrations, with the rate equation: Rate = k₁[cetirizine][dichromate]. The activation energy for this process is 30.9 kJ/mol, indicating a relatively low energy barrier for the oxidation reaction [1].

Hydrogen Peroxide and Sodium Percarbonate Systems

Hydrogen peroxide and sodium percarbonate represent environmentally friendly oxidizing agents for cetirizine N-oxide synthesis. These systems operate through direct oxygen atom transfer mechanisms [3] [4]. The reaction with hydrogen peroxide follows pseudo-first-order kinetics in the temperature range of 50-80°C, with high conversion rates typically exceeding 90% [4].

The mechanism involves the formation of a peroxide intermediate where hydrogen peroxide activates and transfers an oxygen atom directly to the nitrogen center. The stoichiometry is simplified compared to dichromate oxidation, with a 1:1 molar ratio of oxidant to substrate [3].

Ozonation Mechanisms

Ozonation of cetirizine provides rapid and efficient N-oxide formation through electrophilic attack of ozone on the tertiary nitrogen center [2] [5]. The reaction occurs readily at room temperature in aqueous solution with a species-specific second-order rate constant of k₀₃,pH₇ = 1.7×10⁵ M⁻¹s⁻¹ [5].

The mechanism involves direct ozonolysis where ozone attacks the electron-rich nitrogen center, forming an ozonide intermediate that rapidly decomposes to yield cetirizine N-oxide and molecular oxygen. The reaction preferentially produces the N2-oxide form due to the greater reactivity of the less sterically hindered nitrogen position [2].

Peroxymonosulfate-Mediated Oxidation

Peroxymonosulfate (PMS) provides a non-radical oxidation pathway for cetirizine N-oxide formation. The reaction mechanism involves direct oxygen atom transfer from the bisulfate anion (HSO₅⁻) to the nitrogen center [6]. The highest reaction rates occur at pH conditions where HSO₅⁻ is the predominant species, with second-order rate constants of k_{HSO₅⁻/cetirizine⁻} = 36.6 ± 0.16 M⁻¹s⁻¹ [6].

Mass spectrometry and nuclear magnetic resonance analyses confirm the formation of N-oxide products through oxygen atom transfer mechanisms rather than radical-mediated pathways [6].

Synthetic Routes and Industrial Production Methods

Laboratory-Scale Synthetic Routes

Direct Oxidation Route: This method employs potassium dichromate in sulfuric acid medium at 30°C with a reaction time of 48 hours. The method provides quantitative yields with high selectivity for the N2-oxide product [1]. The reaction mixture requires careful workup including ether extraction, neutralization with sodium bicarbonate, and solvent evaporation to isolate the pure product.

Controlled Oxidation Route: Utilizing hydrogen peroxide or sodium percarbonate in aqueous medium at 50-80°C, this route offers excellent scalability with reaction times of 2-6 hours [3] [4]. The method demonstrates high selectivity for the sterically less hindered nitrogen position and provides yields exceeding 90%.

Ozonolysis Route: This rapid method operates at room temperature in aqueous solution with reaction times under one hour [2] [5]. While providing high selectivity for N2-oxide formation, the method has limited scalability due to ozone handling requirements and specialized equipment needs.

Industrial Production Considerations

Industrial production of cetirizine N-oxide prioritizes hydrogen peroxide as the preferred oxidizing agent due to its safety profile, environmental compatibility, and high selectivity [3]. Production scales typically range from 10-1000 kg batches, with typical yields of 85-95% considered economically viable.

The purification process employs high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity requirements exceeding 99%. Quality control protocols include liquid chromatography-mass spectrometry (LC-MS/MS) analysis for structural confirmation and impurity profiling [3].

Environmental considerations emphasize green chemistry principles, minimizing waste generation and hazardous material usage. The hydrogen peroxide route generates only water as a byproduct, making it environmentally sustainable for large-scale production.

Regulatory compliance requires adherence to International Council for Harmonisation (ICH) guidelines and pharmacopeial standards for drug substance manufacturing. This includes validation of analytical methods, process validation, and documentation of critical quality attributes.

Process Optimization Strategies

Temperature Control: Maintaining optimal reaction temperatures between 50-80°C ensures complete conversion while minimizing side reactions and degradation products [4].

pH Management: Careful pH control during oxidation reactions influences reaction rates and product selectivity. Acidic conditions favor certain oxidation pathways, while neutral to slightly basic conditions may be preferred for other oxidizing agents [3].

Reaction Time Optimization: Balancing reaction completeness with operational efficiency requires optimization of residence times. Shorter reaction times reduce operational costs but may compromise yield, while extended reaction times increase conversion but may introduce impurities.

Purification Efficiency: Implementing efficient separation techniques such as crystallization, extraction, and chromatographic purification ensures high-purity product suitable for pharmaceutical applications.

Deuterated Derivatives: Synthesis and Applications

Deuterated Cetirizine N-oxide Synthesis

Deuterated cetirizine N-oxide derivatives, particularly cetirizine-d₈ N-oxide, represent specialized compounds with enhanced analytical and research applications. The primary deuterated derivative is racemic cetirizine-d₈ N-oxide (CAS: 1216444-13-1) with the molecular formula C₂₁H₁₇D₈ClN₂O₄ and molecular weight of 412.9 g/mol [7] [8].

The deuterium labeling occurs specifically at the piperazine ring positions, designated as 2,2,3,3,5,5,6,6-octadeuterio substitution [7]. This strategic placement of deuterium atoms provides enhanced mass spectral differentiation and improved analytical sensitivity.

Synthetic Methodology for Deuterated Derivatives

The synthesis of deuterated cetirizine N-oxide follows similar oxidation pathways as the non-deuterated compound, but requires deuterated starting materials. The process begins with deuterated cetirizine precursors, which undergo oxidation using standard oxidizing agents such as hydrogen peroxide or sodium percarbonate [9].

Recent advances in deuteration methodology include metal-free, selective ortho-deuteration of N-heterocyclic oxides using potassium tert-butoxide in deuterated dimethyl sulfoxide (DMSO-d₆) [9]. This approach enables efficient deuterium incorporation at room temperature within five minutes, achieving high deuterium incorporation across diverse N-heterocyclic compounds.

The deuteration mechanism involves the formation of dimsyl anion in-situ, which facilitates deprotonation at the ortho-position of the N-oxide, followed by deuterium incorporation from the deuterated solvent [9].

Applications of Deuterated Derivatives

Analytical Standards: Deuterated cetirizine N-oxide serves as internal standards in mass spectrometry applications, providing accurate quantification and improved analytical precision [7] [10]. The mass difference between deuterated and non-deuterated compounds enables clear spectral differentiation.

Metabolic Studies: These compounds facilitate pharmaceutical research and metabolic studies by providing traceable markers for drug metabolism and pharmacokinetic investigations [7]. The deuterium labeling allows researchers to distinguish between endogenous and administered compounds in biological systems.

Quality Control Applications: Deuterated derivatives function as reference standards in quality control procedures for pharmaceutical manufacturing, ensuring accurate analytical method validation and impurity profiling [10].

Mass Spectrometry Enhancement: The deuterium substitution provides enhanced sensitivity and specificity in liquid chromatography-mass spectrometry (LC-MS) applications, particularly for trace analysis and method development [7].